molecular formula C11H14N2O3 B14037069 3-(4-Nitrophenyl)piperidin-3-ol CAS No. 61192-63-0

3-(4-Nitrophenyl)piperidin-3-ol

Cat. No.: B14037069
CAS No.: 61192-63-0
M. Wt: 222.24 g/mol
InChI Key: PIAXUENUBZLXAK-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group at the third position and a nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)piperidin-3-ol typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. One common method involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by its reaction with piperidine to form the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Nitrophenyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)piperidin-3-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and potential therapeutic applications .

Properties

CAS No.

61192-63-0

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-nitrophenyl)piperidin-3-ol

InChI

InChI=1S/C11H14N2O3/c14-11(6-1-7-12-8-11)9-2-4-10(5-3-9)13(15)16/h2-5,12,14H,1,6-8H2

InChI Key

PIAXUENUBZLXAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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